RI-1

概要

説明

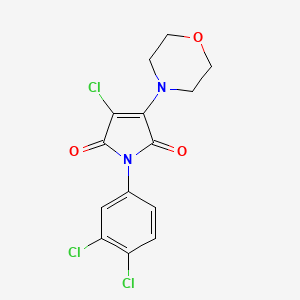

RI-1: (3-クロロ-1-(3,4-ジクロロフェニル)-4-(モルホリン-4-イル)-1H-ピロール-2,5-ジオン) は、相同組換えに関与する中心的な遺伝子分子であるRAD51 の選択的阻害剤です。 化学式はC14H11Cl3N2O3 で、モル質量は361.60 g·mol⁻¹です .

2. 製法

合成経路: this compoundは様々な経路で合成できますが、一般的な方法としては、3,4-ジクロロアニリンと無水マレイン酸を反応させ、モルホリンで環化させる方法があります。合成工程には、塩素化、アミド化、環化反応が含まれます。

反応条件:塩素化: 3,4-ジクロロアニリンは、チオニルクロリドまたは五塩化リンと反応します。

アミド化: 得られたクロロアニリンは無水マレイン酸とアミド化します。

環化: 中間体はモルホリンで環化してthis compoundを形成します。

工業生産: this compoundは主に研究で使用されていますが、工業規模での生産には、合成工程と精製工程の最適化が必要です。

準備方法

Synthetic Routes:: RI-1 can be synthesized through various routes, but one common method involves the reaction of 3,4-dichloroaniline with maleic anhydride, followed by cyclization with morpholine. The synthetic steps include chlorination, amidation, and cyclization reactions.

Reaction Conditions::Chlorination: 3,4-dichloroaniline reacts with thionyl chloride or phosphorus pentachloride.

Amidation: The resulting chloroaniline undergoes amidation with maleic anhydride.

Cyclization: The intermediate is cyclized with morpholine to form this compound.

Industrial Production:: While this compound is primarily used in research, its industrial-scale production involves optimization of the synthetic steps and purification processes.

化学反応の分析

Antitumor Mechanism

RI-1 inhibits the overexpression of RAD51 in cancer cells by covalently bonding to the surface of the RAD51 protein at Cys 319 . This interaction loosens a protein-protein interface that is essential for filament formation and recombinase activity .

RAD51 encodes a protein that participates in DNA damage induction and cell cycle checkpoint signaling during homologous recombination . Overexpression of RAD51 can lead to tumor development and insensitivity to chemoradiotherapy . Overexpression of RAD51 has been found in human cancers such as breast, lung, and ovarian cancer .

Targeted drugs to RAD51, like this compound, have the prospect of becoming a new generation of oncology drugs and serve as a tool for studying the mechanisms of DNA repair .

Chemical Reactions of this compound with RAD51

This compound inactivates RAD51 by directly binding to a protein surface that serves as an interface between protein subunits in RAD51 filaments . this compound binds covalently to the surface of RAD51 protein at cysteine 319, which likely destabilizes an interface used by RAD51 monomers to oligomerize into filaments on DNA .

This compound is chemically composed of three rings, one of which is a chloromaleimide group that is expected to act as a Michael acceptor and react with RAD51 according to a conjugate addition–elimination mechanism . Maleimides are frequently used to modify cysteine residues, and halomaleimides have previously been shown to selectively react with the sulfhydryl side chain of cysteine residues present in intact proteins . Therefore, it is likely that this compound reacts with RAD51 in a similar fashion .

Site-directed mutagenesis was performed to generate cysteine to serine alterations at each of the five cysteines that exist in HsRAD51 . All five mutant proteins were purified and found to exhibit comparable binding activity to ssDNA relative to the wild-type (WT) protein, though the C312S was slightly less active . Four of these five C-to-S mutants could be significantly inhibited by this compound, using compound concentrations in the 10–20 µM range .

Effects on Homologous Recombination

This compound specifically reduces gene conversion in human cells while stimulating single-strand annealing . this compound inhibits the formation of subnuclear RAD51 foci in cells following DNA damage while leaving replication protein A focus formation unaffected . this compound potentiates the lethal effects of a DNA cross-linking drug in human cells .

In mice, this compound (50 mg/kg; i.p. every 3 days for 30 days) significantly reduces triple-negative breast cancer (TNBC) tumor growth .

科学的研究の応用

Research Infrastructure Development

Mid-scale Research Infrastructure-1 (RI-1) programs are pivotal in enhancing the capabilities of scientific research by providing essential facilities, equipment, and human resources. The National Science Foundation (NSF) defines Research Infrastructure as a combination of these elements aimed at supporting scientific advancements. The Mid-scale this compound initiative specifically targets projects that facilitate significant improvements in research capabilities across various domains, including natural sciences, engineering, and social sciences .

Case Study: FORCE Facility at Arizona State University

A notable example of an application of this compound is the FORCE (Facility for Open Research in a Compressed Environment) project at Arizona State University. This facility aims to study materials under extreme conditions of high pressure and temperature, which are critical for understanding geological processes and material properties relevant to both Earth sciences and planetary studies. The facility will enable researchers to conduct experiments that were previously not possible, such as synthesizing new materials and determining their properties under conditions mimicking the Earth's lower mantle .

| Feature | Description |

|---|---|

| Location | Arizona State University |

| Purpose | Study materials at high pressure and temperature |

| Key Equipment | High pressure gas apparatus, 6000-ton press, cubic press, torsional device |

| Research Areas | Earth sciences, materials science, planetary studies |

| Expected Outcomes | Discovery of new materials, understanding of fundamental chemical properties under extreme conditions |

Analytical Applications

In addition to infrastructure development, this compound compounds are also utilized in analytical chemistry. For instance, the 2414 Refractive Index Detector is designed for the analysis of components that do not absorb UV light, such as sugars and polymers. This detector provides high sensitivity and reproducibility for quantifying non-absorbing components in various applications including food quality control and polymer analysis .

Broader Implications for Scientific Research

The establishment of mid-scale research infrastructures like those supported by this compound programs enhances not only individual research capabilities but also fosters collaboration across institutions. These infrastructures are essential for training a diverse workforce in STEM fields and addressing national needs in scientific research .

Key Benefits

- Enhanced Collaboration: Facilitates partnerships between universities, national laboratories, and industry.

- Increased Accessibility: Provides access to advanced tools and facilities for a broader range of researchers.

- Innovation Promotion: Encourages the discovery of new materials and technologies through enhanced experimental capabilities.

作用機序

RI-1は、システイン319のRAD51タンパク質表面に共有結合することにより、RAD51を不可逆的に阻害します。これは、フィラメント形成とリコンビナーゼ活性に不可欠なタンパク質間の相互作用を阻害します。 RAD51の標的阻害は、新しい癌治療法として有望視されています .

6. 類似化合物の比較

This compoundの独自性は、RAD51を特異的に標的とすることです。類似化合物には、他のRAD51阻害剤やDNA修復モジュレーターが含まれます。

類似化合物との比較

RI-1’s uniqueness lies in its specific targeting of RAD51. Similar compounds include other RAD51 inhibitors and DNA repair modulators.

生物活性

RI-1, also known as a RAD51 inhibitor, is a small molecule that selectively inhibits the RAD51 protein, a key player in the homologous recombination repair pathway of DNA. This compound has garnered attention in cancer research due to its potential therapeutic applications in targeting tumors that exhibit overexpression of RAD51, which is often associated with resistance to chemotherapy and radiotherapy.

- Chemical Name: this compound

- CAS Number: 415713-60-9

- IC50 Range: 5 - 30 μM

- Mechanism of Action: Covalently binds to Cys 319 on the RAD51 protein, disrupting its function and inhibiting homologous recombination.

This compound functions by forming a covalent bond with the RAD51 protein, specifically at the cysteine residue Cys 319. This interaction leads to the destabilization of the protein-protein interface necessary for RAD51's filament formation and recombinase activity, effectively inhibiting its role in DNA repair processes .

Antitumor Mechanism

The overexpression of RAD51 is linked to various cancers, including breast, lung, and ovarian cancers. By inhibiting RAD51, this compound may enhance the sensitivity of cancer cells to DNA-damaging agents such as chemotherapeutic drugs and radiation . This makes this compound a promising candidate for combination therapies aimed at improving treatment outcomes in patients with RAD51-overexpressing tumors.

Study on Efficacy

A study published in Cancer Research demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer. Tumors treated with this compound showed increased levels of DNA damage markers compared to controls, indicating enhanced sensitivity to DNA-damaging agents .

| Study | Tumor Type | Treatment | Result |

|---|---|---|---|

| A | Breast Cancer | This compound + Doxorubicin | Reduced tumor growth; increased DNA damage markers |

| B | Ovarian Cancer | This compound + Radiation | Enhanced sensitivity to radiation; decreased tumor viability |

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits RAD51-mediated homologous recombination in various cancer cell lines. The compound was found to increase the cytotoxic effects of standard chemotherapy agents when used in combination therapy .

Safety and Toxicology

While specific toxicological data on this compound is limited, studies involving other RAD51 inhibitors suggest that these compounds can be well-tolerated at therapeutic doses. Ongoing clinical trials are expected to provide further insights into the safety profile of this compound in human subjects.

特性

IUPAC Name |

3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSUIZKGNWELRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O3 | |

| Record name | RI-1 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/RI-1_(chemical) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360083 | |

| Record name | RI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415713-60-9 | |

| Record name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415713-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of RI-1 and how does it interact with this target?

A1: this compound primarily targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. [] It binds covalently to the surface of RAD51 at cysteine 319. [] This binding likely disrupts the interface used by RAD51 monomers to assemble into filaments on DNA, thereby inhibiting HR. [, , , ]

Q2: What are the downstream effects of this compound inhibiting RAD51?

A2: Inhibiting RAD51 with this compound leads to:* Reduced gene conversion: This demonstrates a specific impact on the HR pathway. []* Stimulated single-strand annealing: This suggests a shift towards alternative DNA repair pathways. []* Inhibition of RAD51 foci formation: This indicates disrupted RAD51 recruitment to DNA damage sites. [, ]* Increased sensitivity to DNA damaging agents: This demonstrates a potential for synergistic therapeutic effects. [, , , , , ]* Increased DNA double-strand breaks (DSBs) and chromosomal aberrations: This reflects impaired DSB repair due to HR inhibition. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H11Cl3N2O3. Its molecular weight is 373.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not include specific spectroscopic data (NMR, IR, etc.) for this compound.

Q5: Is there information available on the stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and target engagement of this compound. Detailed information about its material compatibility and stability under different conditions is not provided.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is described as a small molecule inhibitor, meaning it binds to and inhibits its target protein. There is no indication within the provided research of any catalytic activity associated with this compound.

Q7: Have there been any computational studies on this compound?

A7: While the research highlights the potential of this compound as a therapeutic target and mentions SAR studies, specific details about computational chemistry and modeling efforts are not provided in the research papers.

Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A9: Researchers developed RI-2, an analogue of this compound, with reduced off-target effects and improved stability. [] This analogue retains RAD51 inhibitory activity despite lacking the Michael acceptor reactivity of the chloromaleimide group in this compound. [] This suggests that the overall structure of this compound, rather than solely the Michael acceptor functionality, is crucial for its interaction with RAD51.

Q9: What is known about the SHE profile of this compound?

A9: The provided research papers do not delve into the SHE aspects of this compound. Further research and development would be required to assess these parameters thoroughly.

Q10: What is the in vivo activity and efficacy of this compound?

A12: this compound has been shown to:* Enhance radiation toxicity in vestibular schwannoma cells. [] * Potentiate the lethal effects of DNA cross-linking drugs in human cells. []* Reduce tumor growth in a glioma xenograft model, particularly when combined with lomustine (CCNU). []

Q11: What cell-based assays and animal models have been used to evaluate the efficacy of this compound?

A13: Researchers have employed various methods to assess this compound efficacy:* Cell-based assays: * Gene conversion assays to measure HR activity. [] * Single-strand annealing assays. [] * Immunofluorescence for RAD51 and replication protein A foci formation. [] * Viability assays in the presence of DNA damaging agents like cisplatin and ionizing radiation. [, ]* Animal models: * Vestibular schwannoma xenograft models to assess radiosensitization. [] * Glioma xenograft models to evaluate the impact on tumor growth, especially in combination with CCNU. []

Q12: Are there any clinical trials involving this compound?

A12: The provided research papers do not mention any clinical trials involving this compound.

Q13: What is the safety profile of this compound?

A13: Detailed information regarding the toxicity and long-term effects of this compound is not presented in the research papers. Further preclinical and potentially clinical studies are needed to establish its safety profile.

Q14: What are potential areas for future research on this compound?

A14: Promising research avenues include:* Comprehensive SAR studies: Further exploration of structural modifications to enhance potency, selectivity, and pharmacokinetic properties.* Formulation optimization: Development of formulations that improve solubility, bioavailability, and stability.* Detailed PK/PD studies: Characterizing absorption, distribution, metabolism, and excretion to guide dosing and optimize therapeutic efficacy.* Investigation of resistance mechanisms: Understanding potential mechanisms of resistance to guide strategies for overcoming or delaying resistance development.* Combination therapies: Evaluating the synergistic potential of this compound with other DNA damaging agents, targeted therapies, or immunotherapies.* Exploration of biomarkers: Identifying biomarkers to predict patient response, monitor treatment efficacy, and manage potential adverse effects.* Assessment of long-term safety and toxicity: Conducting rigorous preclinical studies to comprehensively evaluate potential toxicities and guide clinical development.

Q15: What are the significant milestones in the research and development of this compound?

A19: Key milestones include:* Discovery of this compound as a potent and selective RAD51 inhibitor. []* Demonstration of its ability to enhance the activity of DNA damaging agents in vitro and in vivo. [, , , , ]* Development of the analog RI-2 with improved stability and reduced potential for off-target effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。